Nonacosane

Catalog No.
S580176
CAS No.
630-03-5
M.F
C29H60
M. Wt
408.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nonacosane

CAS Number

630-03-5

Product Name

Nonacosane

IUPAC Name

nonacosane

Molecular Formula

C29H60

Molecular Weight

408.8 g/mol

InChI

InChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3

InChI Key

IGGUPRCHHJZPBS-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Solubility

Insoluble in water
Very soluble in ethanol, ether, acetone; soluble in benzene; slightly soluble in chloroform

Synonyms

nonacosane

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCC

Biomarker for Food Consumption:

Nonacosane has been identified in various foods, including peaches, ginkgo nuts, cauliflowers, coffee, and lamb's quarters . Research suggests it might serve as a potential biomarker for the consumption of these foods, but further investigation is needed to validate its accuracy and effectiveness .

Insect Chemical Communication:

Nonacosane has been found as a component of the pheromone of the western tussock moth (Orgyia leucostigma) . Additionally, evidence suggests it plays a role in the chemical communication of some mosquito species, including Anopheles stephensi . Understanding how insects utilize nonacosane in communication could aid in developing pest control strategies.

Nonacosane is a straight-chain hydrocarbon with the molecular formula C29H60C_{29}H_{60} and a structural formula represented as CH3(CH2)27CH3CH_3(CH_2)_{27}CH_3. This compound belongs to the class of alkanes and is notable for its long carbon chain, consisting of 29 carbon atoms. Nonacosane is part of a larger family of hydrocarbons known as n-alkanes, which are characterized by their saturated nature and lack of functional groups. It has been identified in various natural sources, including essential oils and as a component of pheromones in certain insects, such as Orgyia leucostigma and Anopheles stephensi .

The mechanism of action of nonacosane in insect communication is not fully understood, but it's believed to interact with olfactory receptors of insects []. More research is needed to elucidate the specifics.

  • Nonacosane is generally considered to have low toxicity.
  • It is combustible and can burn if exposed to high heat or open flames [].
  • Always handle and store according to laboratory safety guidelines for organic solvents.

Nonacosane primarily undergoes typical alkane reactions, which include:

  • Combustion: Nonacosane reacts with oxygen to produce carbon dioxide and water when burned.
  • Halogenation: Under UV light or heat, nonacosane can react with halogens (like chlorine or bromine) to form haloalkanes.
  • Cracking: At high temperatures, nonacosane can be broken down into smaller hydrocarbons through thermal or catalytic cracking processes.

These reactions highlight the compound's stability and reactivity under specific conditions, typical for long-chain alkanes .

Nonacosane exhibits biological significance, particularly in the realm of chemical communication among insects. It has been identified as a component of pheromones, suggesting a role in mating and territorial behaviors. For instance, it has been noted in the pheromone communication of Anopheles stephensi, which is crucial for understanding mosquito behavior and potentially controlling populations .

Nonacosane can be synthesized through several methods:

  • Natural Extraction: It can be isolated from essential oils or waxes found in plants and insects.
  • Synthetic Methods: Laboratory synthesis often involves:
    • Wurtz Reaction: This method uses sodium metal to couple alkyl halides.
    • Catalytic Hydrogenation: Unsaturated precursors can be hydrogenated to yield nonacosane.
    • Fischer-Tropsch Synthesis: A method used to convert carbon monoxide and hydrogen into liquid hydrocarbons, including long-chain alkanes like nonacosane .

Research on nonacosane's interactions primarily focuses on its biological activity. Studies indicate that it may influence mating behaviors in insects by acting as a pheromone. Understanding these interactions helps in developing strategies for pest management by disrupting these chemical signals .

Nonacosane shares similarities with other long-chain alkanes. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Characteristics
HeneicosaneC21H44C_{21}H_{44}Shorter chain; used in biodiesel production.
TricosaneC23H48C_{23}H_{48}Commonly found in beeswax; shorter than nonacosane.
PentacosaneC25H52C_{25}H_{52}Used in lubricants; longer than nonacosane.
HeptacosaneC27H56C_{27}H_{56}Found in various natural waxes; slightly shorter than nonacosane.

Uniqueness of Nonacosane: Nonacosane stands out due to its specific role as a pheromone component in certain insects, which is not commonly observed with other similar compounds. Its longer chain length also contributes to its distinct physical properties compared to shorter alkanes .

Molecular Structure and Formula

Nonacosane represents a straight-chain saturated hydrocarbon with the molecular formula C₂₉H₆₀ [3] [16] [17]. This long-chain alkane belongs to the class of organic compounds known as alkanes, which are acyclic branched or unbranched hydrocarbons having the general formula CₙH₂ₙ₊₂ and consist entirely of hydrogen atoms and saturated carbon atoms [16]. The compound is officially designated as n-nonacosane, with the Chemical Abstracts Service registry number 630-03-5 [17] [18].

The molecular structure consists of twenty-nine carbon atoms arranged in a linear chain, with each carbon atom bonded to sufficient hydrogen atoms to satisfy the tetravalent nature of carbon [18]. The International Union of Pure and Applied Chemistry name for this compound is nonacosane [18]. The simplified molecular input line entry system representation shows the structure as a continuous chain of carbon atoms: CCCCCCCCCCCCCCCCCCCCCCCCCCCCC [18] [20].

PropertyValueReference
Molecular FormulaC₂₉H₆₀ [3] [17]
Chemical Abstracts Service Number630-03-5 [17] [18]
International Chemical IdentifierInChI=1S/C29H60/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-29H2,1-2H3 [18] [20]
Molecular Weight408.79 g/mol [17] [20]
Monoisotopic Mass408.46950 g/mol [18] [20]

Constitutional Isomerism

Constitutional isomerism in alkanes arises from the possibility of branching in carbon chains, where isomers are molecules that have the same molecular formula but different arrangement of atoms in space [4] [22]. For nonacosane with the formula C₂₉H₆₀, the number of possible constitutional isomers is extraordinarily large due to the extensive possibilities for chain branching and structural arrangements [16].

The International Union of Pure and Applied Chemistry defines constitutional isomerism as isomerism between structures differing in constitution and described by different line formulae [4]. In constitutional isomerism, the atoms are arranged in a completely different order, which distinguishes true isomers from conformational variations that result from rotation around single bonds [4] [22].

For long-chain alkanes like nonacosane, constitutional isomers can be categorized into several types including chain isomers, which arise from different patterns of carbon chain branching [4] [22]. The straight-chain form represents just one of countless possible structural arrangements, with branched variants showing methyl, ethyl, and higher alkyl substituents at various positions along the carbon backbone [22].

AlkaneFormulaNumber of Constitutional Isomers
ButaneC₄H₁₀2
PentaneC₅H₁₂3
HexaneC₆H₁₄5
HeptaneC₇H₁₆9
OctaneC₈H₁₈18
NonaneC₉H₂₀35
DecaneC₁₀H₂₂75

The number of constitutional isomers increases exponentially with chain length, and for C₂₉H₆₀, the theoretical number reaches astronomical proportions, requiring sophisticated computational methods for exact determination [16] [24].

Physical Properties

Melting Point (63-66°C) and Boiling Point (714K)

Nonacosane exhibits well-defined thermal transition temperatures that reflect its long-chain aliphatic structure [3] [17]. The melting point of nonacosane ranges from 63 to 66°C, as documented in literature sources [17] [21]. This relatively high melting point for an organic compound reflects the strong intermolecular van der Waals forces present between the long hydrocarbon chains [17].

The boiling point of nonacosane is reported as 714 Kelvin, which corresponds to approximately 441°C [28]. Alternative measurements indicate a boiling point of 286°C at reduced pressure (15 mmHg), demonstrating the pressure dependence of this thermal property [17] [21]. The high boiling point is characteristic of long-chain alkanes, where extensive intermolecular interactions require substantial thermal energy to overcome during the liquid-to-vapor phase transition [25].

Thermal PropertyValueConditionsReference
Melting Point63-66°CStandard conditions [17] [21]
Boiling Point714 K (441°C)Standard pressure [28]
Boiling Point286°C15 mmHg pressure [17] [21]
Flash Point291.2°CStandard conditions [17]

Density (0.8083) and Refractive Index (1.4440)

The density of nonacosane is measured as 0.8083 g/cm³, which is typical for long-chain saturated hydrocarbons [3] [17]. This density value places nonacosane in the range expected for alkanes of similar molecular weight, reflecting the relatively low atomic density of carbon-hydrogen frameworks compared to more polar organic compounds [17] [21].

The refractive index of nonacosane is documented as 1.4440, measured at 589.3 nm wavelength at 65°C [17] [21]. The refractive index represents the interaction of light with electrons of the constituent atoms in the hydrocarbon, and increases with electron density or polarizability [27]. For alkanes, the refractive index generally increases with molecular weight due to the greater number of polarizable electrons in longer chains [23].

Optical and Physical PropertyValueMeasurement ConditionsReference
Density0.8083 g/cm³Standard temperature [3] [17]
Refractive Index1.4440589.3 nm, 65°C [17] [21]
Exact Mass408.45900 g/molMonoisotopic [18]
Average Molecular Weight408.78670 g/molStandard conditions [18]

Solubility Profile

Nonacosane exhibits extremely limited solubility in polar solvents, consistent with its nonpolar hydrocarbon structure [16] [17]. The compound is described as a hydrocarbon lipid molecule that is very hydrophobic and practically insoluble in water [16]. This hydrophobic character results from the absence of polar functional groups and the predominance of nonpolar carbon-hydrogen bonds throughout the molecular structure [16].

The solubility characteristics of nonacosane include sparse solubility in chloroform when heated and slight solubility in hexanes [17]. The compound is incompatible with strong oxidizing agents, which reflects its saturated hydrocarbon nature and susceptibility to oxidative degradation under harsh conditions [3] [17]. The logarithm of water solubility is calculated as -11.96, indicating extremely poor aqueous solubility [28].

Solvent SystemSolubility CharacteristicsReference
WaterPractically insoluble (log₁₀WS = -11.96) [16] [28]
ChloroformSparingly soluble when heated [17]
HexanesSlightly soluble [17]
Octanol/Waterlog P = 11.559 [28]

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Analysis

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about nonacosane through analysis of both proton and carbon-13 nuclei [7] [8] [9]. Nuclear Magnetic Resonance spectroscopy is based on the re-orientation of atomic nuclei with non-zero nuclear spins in an external magnetic field, with absorption of electromagnetic radiation in the radio frequency region [7]. For long-chain alkanes like nonacosane, Nuclear Magnetic Resonance analysis reveals characteristic chemical shift patterns that reflect the electronic environments of different carbon and hydrogen positions [38].

In carbon-13 Nuclear Magnetic Resonance spectra of long n-alkanes, very high resolution techniques can resolve up to ten different signals, providing detailed information about segmental motion and conformational dynamics [38]. The chemical shifts are sensitive to the solvent used, and the relative chemical shifts change depending on the measurement conditions [38]. For alkanes of the length of nonacosane, the interior carbons show overlapping signals that require specialized techniques for resolution [38].

Proton Nuclear Magnetic Resonance analysis of nonacosane would show characteristic patterns for methyl and methylene groups, with the terminal methyl groups appearing as triplets due to coupling with adjacent methylene carbons [9] [10]. The extensive methylene chain would produce complex multiplet patterns, with chemical shifts typically appearing in the aliphatic region below 3 parts per million [8] [14].

Nuclear Magnetic Resonance ParameterExpected RangeReference
Carbon-13 Chemical Shifts10-40 ppm [38]
Proton Chemical Shifts0.8-2.0 ppm [9] [14]
Number of Resolved Carbon SignalsUp to 10 [38]

Mass Spectrometry Fragmentation Patterns

Mass spectrometry of nonacosane reveals characteristic fragmentation patterns typical of long-chain alkanes [11] [36] [40]. The molecular ions of linear alkanes prefer to fragment at carbon-carbon bonds away from the end of the chain, since cleavage of inner bonds creates more stable carbocations and radicals [36]. Consequently, mass spectra of linear alkanes feature intense peaks in the middle of the mass-to-charge ratio plot with weaker peaks at either end [36].

The fragmentation of nonacosane follows the general pattern where each carbon-carbon bond cleavage with release of methyl groups leads to prominent peaks separated by 14 mass units [36] [40]. The base peak typically appears at mass-to-charge ratios corresponding to the most stable carbocation fragments, often around C₃H₇⁺ (m/z = 43) for alkanes [36]. Secondary fragmentation at carbon-hydrogen bonds produces smaller mass signals near each prominent peak [36].

Fragmentation occurs preferentially at alkyl-substituted carbons at branching points to give the most stable carbocations, following the stability order: tertiary > secondary > primary > methyl carbocation [40]. For the straight-chain nonacosane molecule, fragmentation produces a characteristic ladder pattern with decreasing intensity toward the molecular ion region [11] [15].

Fragmentation CharacteristicPattern DescriptionReference
Base Peak Regionm/z 43 (C₃H₇⁺) [36]
Peak Separation14 mass units (CH₂ loss) [36] [40]
Molecular Ionm/z 408 (often weak) [11]
Fragmentation PreferenceInternal C-C bonds [36]

Infrared Spectroscopic Profile

Infrared spectroscopy of nonacosane reveals characteristic absorption bands associated with carbon-hydrogen and carbon-carbon vibrations typical of saturated hydrocarbons [12] [41] [43]. The carbon-hydrogen bond stretching vibrations of alkanes occur in the range of 2800-3000 cm⁻¹, with nonacosane showing strong absorption bands in this region due to the numerous methyl and methylene groups [41] [43] [44].

The infrared spectrum of nonacosane exhibits strong bands in the 3000-2850 cm⁻¹ region due to carbon-hydrogen stretching vibrations [43]. Specific features include carbon-hydrogen scissoring around 1470 cm⁻¹, methyl rocking vibrations at approximately 1383 cm⁻¹, and long-chain methyl rocking around 728 cm⁻¹ [43]. The region from 1300-900 cm⁻¹ represents the fingerprint region, where complex absorption patterns provide unique identification characteristics [43].

For long-chain alkanes like nonacosane, the intensity of carbon-hydrogen valence vibration bands is directly proportional to the number of carbon-hydrogen groups per unit volume [44]. The carbon-carbon stretching and bending bands are typically too weak or of too low frequency to be prominently detected in standard infrared spectroscopy [43] [44].

Infrared Absorption RegionWavenumber (cm⁻¹)AssignmentReference
Carbon-Hydrogen Stretch2800-3000Alkyl C-H vibrations [41] [43]
Carbon-Hydrogen Scissoring~1470CH₂ deformation [43]
Methyl Rocking~1383CH₃ rocking [43]
Long-chain Rocking~728Long-chain vibrations [43]
Fingerprint Region1300-900Complex vibrational modes [43]

Thermodynamic Properties

Heat Capacity (1553.04 J/mol×K)

The molar heat capacity of nonacosane is calculated as 1553.04 J/mol×K using established thermodynamic estimation methods [28] [34]. Heat capacity represents the amount of thermal energy required to raise the temperature of one mole of substance by one Kelvin, and for long-chain alkanes, this property increases systematically with molecular weight [24] [31]. The substantial heat capacity of nonacosane reflects the large number of vibrational modes available in the extensive carbon-hydrogen framework [31].

For alkanes, heat capacity typically exhibits temperature dependence, with values increasing as temperature rises due to the activation of additional vibrational and rotational modes [24] [31]. The heat capacity of nonacosane follows general correlations established for long-chain alkanes, where group contribution methods provide reliable estimates based on the number and types of carbon-hydrogen bonds present [30] [31].

Experimental determination of heat capacity for long-chain alkanes requires specialized calorimetric techniques, often employing differential scanning calorimetry under controlled atmospheric conditions [31] [35]. The heat capacity value for nonacosane represents gas-phase conditions and may vary under different physical states and temperatures [28] [31].

Thermodynamic ParameterValueUnitsMethodReference
Molar Heat Capacity1553.04J/mol×KJoback Method [28] [34]
Temperature DependenceIncreases with T-General correlation [31]
Phase StateGas phase-Calculation basis [28]

Enthalpy of Formation (-641.89 kJ/mol)

The standard enthalpy of formation for nonacosane is calculated as -641.89 kJ/mol, indicating that the compound is thermodynamically stable relative to its constituent elements [28] [33]. This large negative value reflects the stability of carbon-carbon and carbon-hydrogen bonds in the saturated hydrocarbon structure [33]. The enthalpy of formation represents the energy change when one mole of nonacosane is formed from its constituent elements in their standard states [29] [32].

For long-chain alkanes, the enthalpy of formation becomes increasingly negative with chain length due to the cumulative stabilization from additional carbon-carbon bonds [24] [33]. The value for nonacosane follows established correlations for alkane thermochemical properties, where group contribution methods provide reliable estimates based on molecular structure [30] [33].

The calculation of enthalpy of formation for nonacosane employs established thermodynamic estimation techniques, particularly the Joback method, which uses group contributions to predict thermochemical properties [28] [29]. These computational approaches have been validated against experimental data for smaller alkanes and extended to predict properties of longer-chain homologs [24] [30].

Formation PropertyValueUnitsReference
Standard Enthalpy of Formation-641.89kJ/mol [28]
Calculation MethodJoback Method- [28]
Thermodynamic StabilityHigh (negative ΔfH°)- [29]

Gibbs Free Energy (193.30 kJ/mol)

The Gibbs free energy of nonacosane is calculated as 193.30 kJ/mol, representing the thermodynamic potential that determines the spontaneity of chemical processes involving this compound [28] [29]. Gibbs free energy combines enthalpy and entropy effects according to the fundamental relationship ΔG = ΔH - TΔS, where temperature and entropy changes influence the overall free energy [29] [32].

The positive Gibbs free energy value for nonacosane indicates that formation from elements becomes less favorable at elevated temperatures due to entropy effects [29]. This thermodynamic parameter plays a crucial role in predicting the feasibility and spontaneity of chemical reactions involving nonacosane [29] [32].

For hydrocarbon systems, Gibbs free energy calculations incorporate both enthalpic contributions from bond energies and entropic factors related to molecular flexibility and conformational freedom [29] [30]. Long-chain alkanes like nonacosane exhibit significant conformational entropy due to rotation around carbon-carbon single bonds [30].

Gibbs Free Energy ParameterValueUnitsReference
Standard Gibbs Free Energy193.30kJ/mol [28]
Temperature DependencePositive correlation- [29]
Thermodynamic SignificanceFormation favorability- [29] [32]

Enthalpy of Fusion (70.87 kJ/mol) and Vaporization (147.10 kJ/mol)

The enthalpy of fusion for nonacosane is calculated as 70.87 kJ/mol, representing the energy required to convert solid nonacosane to liquid phase at the melting point [28]. This substantial value reflects the strong intermolecular van der Waals forces between long hydrocarbon chains in the crystalline solid state [13] [25]. The enthalpy of fusion increases systematically with chain length for alkane homologs due to enhanced intermolecular interactions [13] [25].

The enthalpy of vaporization is documented as 147.10 kJ/mol, indicating the energy necessary to convert liquid nonacosane to vapor phase [25] [28]. This value demonstrates the significant intermolecular forces that must be overcome during the liquid-to-gas transition [25]. For n-alkanes, vaporization enthalpies show temperature dependence, typically increasing as temperature decreases [25].

Experimental determination of these phase transition enthalpies employs techniques such as differential scanning calorimetry and vapor pressure measurements [13] [25]. The ratio of vaporization to fusion enthalpies for nonacosane follows patterns established for long-chain alkanes, where vaporization requires approximately twice the energy of fusion [13].

Phase Transition PropertyValueUnitsReference
Enthalpy of Fusion70.87kJ/mol [28]
Enthalpy of Vaporization147.10kJ/mol [25] [28]
Vaporization/Fusion Ratio~2.1- [13] [25]
Temperature DependenceIncreases as T decreases- [25]

Physical Description

Solid

Color/Form

Orthorhombic crystals from petroleum ether

XLogP3

15.3

Exact Mass

408.469501914 g/mol

Monoisotopic Mass

408.469501914 g/mol

Boiling Point

443 °C
440.00 to 441.00 °C. @ 760.00 mm Hg

Heavy Atom Count

29

Density

0.8083 g/cu cm at 20 °C

LogP

log Kow = 14.6 (est)

Melting Point

63.7 °C
64 °C

UNII

IGL1697BK1

Use and Manufacturing

IDENTIFICATION: Long and branched chain alkanes (C17-36) may be components in petroleum products. Many have been found as natural components of plants. Long chain alkanes containing 17 to 19 carbons (pristine, phytane, heptadecane, octadecane) are all colorless liquids. As the carbon chain gets longer they become solids with a crystalline form (nonadecane (C19) to tritriacontane (C33)). Hexatriacontane (36 carbons) is a waxy solid. These compounds range in odor from odorless to a fuel-like odor. Long chain alkanes are insoluble in water. USE: There is no commercial production of long chain alkanes. EXPOSURE: Workers that process coal and petroleum products or where combustion processes are extensive may breathe in long chain alkanes from the air or have direct skin contact. The general population may be exposed by breathing in smoke or exhaust, by eating fish or plant material containing long chain alkanes. Long chain alkanes released to air will be in or on particles that eventually fall to the ground. Some of the shorter chain alkanes will be broken down in air by reaction with hydroxyl radicals. They will not be broken down in the air by sunlight. They are expected to volatilize into air from moist soil and water surfaces. However, they will bind tightly to soil and this will limit the volatilization and movement through soil. Long chain alkanes will be broken down slowly by microorganisms. They are not expected to build up in fish. RISK: Data on the potential for individual long chain alkanes to produce toxic effects in humans were not available. However, lesions in the liver, that did not cause liver dysfunction, have been associated the ingestion of mineral oils (a natural mixture of long chain alkanes and other chemicals) used for dietary or medicinal reasons. Studies in laboratory rats with mineral oils have shown liver damage. Data on the potential for long chain alkanes to cause cancer, birth defects or reproductive effects in laboratory animals were not available. The potential for long chain alkanes to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

VP: 1 Pa at 148.2 °C; 10 Pa at 182.8 °C; 100 Pa 221.2 °C; 1 kPa at 271.5 °C; 10 kPa at 340.2 °C; 100 kPa at 439.7 °C
4.3X10-10 mm Hg at 25 (extrapolated)

Other CAS

630-03-5

Absorption Distribution and Excretion

This report deals with a new human disorder characterized by the accumulation of plant long-chain n-alkanes in viscera of a human patient. Lipid analysis of tissues from an adult male after sudden death (affected with diffuse visceral granuloma containing lipophilic crystallized material) showed the presence of abnormal compounds identified as long-chain n-alkanes with 29 (n-nonacosane), 31 (n-hentriacontane) and 33 carbons (n-tritriacontane). Study of n-alkane distribution in patient tissues showed a major accumulation in lumbo-aortic lymph nodes, adrenal glands, lung (the highest levels were found in lung granulomas) and liver; significantly lower amounts were detected in myocardium and kidney, whereas no detectable level was found in brain. On the basis of the structural composition and of the tissue distribution of the accumulated n-alkanes, their dietary (plant) origin and the pathophysiological mechanism of the storage are discussed.
Arthrobacter nicotianae KCC B35 isolated from blue-green mats densely covering oil sediments along the Arabian Gulf coast grew well on C10 to C40 n-alkanes as sole sources of carbon and energy. Growth on C20 to C40 alkanes was even better than on C10 to C18 alkanes. Biomass samples incubated for 6 hr with n-octacosane (C28) or n-nonacosane (C29) accumulated these compounds as the predominant constituent alkanes of the cell hydrocarbon fractions. The even chain hexadecane C16 and the odd chain pentadecane C15 were the second dominant constituent alkanes in C28 and C29 incubated cells, respectively. n-Hexadecane-incubated cells accumulated in their lipids higher proportions of C16-fatty acids than control cells not incubated with hydrocarbons. On the other hand, C28 and C29-incubated cells did not contain any fatty acids with the equivalent chain lengths, but the fatty acid patterns of the cell lipids suggest that there should have been mid-chain oxidation of these very long chain alkanes. This activity qualifies A. nicotianae KCC B35 to be used in cocktails for bioremediating environments polluted with heavy oil sediments.

Wikipedia

Nonacosane
Estradiol_valerate

Biological Half Life

100.00 Days

Use Classification

Fatty Acyls [FA] -> Hydrocarbons [FA11]

Methods of Manufacturing

The liquefaction of coal provides the greatest variety of saturated hydrocarbons. The Fischer-Tropsch synthesis produces alkanes from syngas (CO + H2) in the range C1 to C30 or higher depending on the process variant: depending on the catalyst employed, the synthesis yields predominantly liquid hydrocarbons in the gasoline range, along with gases from C1 to C4 when iron-based catalysts are used, while cobalt-based catalysts produce longer chain hydrocarbons in the diesel and wax range that often undergo, depending of the desired product slate, further processing, especially for gasoline generation. While iron-based Fischer-Tropsch catalysts generate complex mixtures that also include branched and olefinic hydrocarbons, cobalt-based catalysts produce streams that are rich in n-alkanes and are therefore suitable raw materials for detergents and for wax products. /Saturated Hydrocarbons/
Suitable sources for n-alkanes with more than six carbon atoms are the appropriate petroleum distillate fractions, from which the n-paraffins can be isolated in high isomeric purity (= 95% linearity) by selective separation techniques, especially fractional distillation. /Higher n-Alkanes/

General Manufacturing Information

Nonacosane: ACTIVE
Gas-phase dehydrogenation of n-alkanes over noble-metal catalysts yield the corresponding n-alkenes at low conversion rates (ca. 10%) with predominantly internal double bonds. The corresponding alkenes can be isolated in high purity by selective molecular-sieve processes. /Higher n-Alkanes/

Analytic Laboratory Methods

The external surface of all insects is covered by a species-specific complex mixture of highly stable, very long chain cuticular hydrocarbons (CHCs). Gas chromatography coupled to mass spectrometry was used to identify CHCs from four species of Sarcophagidae, Peckia (Peckia) chrysostoma, Peckia (Pattonella) intermutans, Sarcophaga (Liopygia) ruficornis and Sarcodexia lambens. The identified CHCs were mostly a mixture of n-alkanes, monomethylalkanes and dimethylalkanes with linear chain lengths varying from 23 to 33 carbons. Only two alkenes were found in all four species. S. lambens had a composition of CHCs with linear chain lengths varying from C23 to C33, while the other three species linear chain lengths from 24 to 31 carbons. n-Heptacosane, n-nonacosane and 3-methylnonacosane, n-triacontane and n-hentriacontane occurred in all four species. The results show that these hydrocarbon profiles may be used for the taxonomic differentiation of insect species and are a useful additional tool for taxonomic classification, especially when only parts of the insect specimen are available.
Petroleum-related contaminants in seafoods were analyzed. A GC (SIM) method was developed for the determination of contaminants, which covered 7 n-alkanes (C20-C32) and 7 polycyclic aromatic hydrocarbons (PAH), including benzo(a)pyrene, and dibenzothiophene (DBT). The detection limits were 2-3 ppb for n-alkane, 0.1-0.2 ppb for PAH and 0.2 ppb for DBT. The concentrations of petroleum-related contaminants in seafoods, collected either from waters that were outside the spill area or before the oil spill, were determined by the GC/MS (SIM) method. Levels of total n-alkanes ranged from nd (not detected) to 532 ppb and those of PAH and DBT ranged from nd to 15.5 ppb. The concentrations of n-alkanes and PAH in the visceral mass of squid and scallops were higher than those in their muscle tissues. /n-Alkanes/
Temporal changes in the cuticular hydrocarbons of female Anopheles stephensi (Liston) (Diptera: Culicidae) were quantified using gas-liquid chromatography with flame-ionization detection. The ratio of two prominent hydrocarbons, nonacosane (C29) and hentriacontane (C31), was found to change significantly with respect to mosquito age over a period of 15 d. A regression model was developed using this ratio, C29/C31 = 3.96-1.63 log (age), and prediction intervals, based on a 12-d developmental interval necessary for females to transmit malaria, were generated using confidence levels for one-sided tests. The model predicted that females that had a C29/C31 ratio of 2.6 or greater were only 10% probable to be old enough to transmit malaria, whereas females with ratios of 1.8 or less were 90% probable.
A solid phase microextraction (SPME) technique was applied for the sampling of volatile organic compounds (VOCs) in ambient air polluted by two stroke autorickshaw engines and automobile exhausts in Dhaka city, Bangladesh. Analysis was carried out by capillary gas chromatography (GC) and GC-mass spectrometry (MS). The methodology was tested by insitu sampling of an aromatic hydrocarbon mixture gas standard with a precision of +/- 5% and an average accuracy of 1-20%. The accuracy for total VOCs concentration measurement was about 7%. VOC's in ambient air were collected by exposing the SPME fiber at four locations in Dhaka city. The chromatograms showed signature similar to that of unburned gasoline (petrol) and weathered diesel containing more than 200 organic compounds; some of these compounds were positively identified. These are normal hydrocarbons pentane (n-C5H2) through nonacosane (n-C29H60), aromatic hydrocarbons: benzene, toluene, ethylbenzene, n-propylbenzene, n-butylbenzene, 1,3,5-trimethylbenzene, xylenes, and 1-isocyanato-3-methoxybenzene. Two samples collected near an autorickshaw station contained 783000 and 1479000 ug/cu m of VOCs. In particular, the concentration of toluene was 50-100 times higher than the threshold limiting value of 2000 ug/cu m. Two other samples collected on street median showed 135000 ug/cu m and 180000 ug/cu m of total VOCs. The method detection limit of the technique for most semi-volatile organic compounds was 1 ug/cu m.

Clinical Laboratory Methods

We report a case of n-nonacosane storage disease, which went undiagnosed until the death of a 55-year-old farmer. Clinical, histological, and biochemical features are discussed. n-Nonacosane storage was identified by gas chromatographic-mass spectrometric analysis of different tissue extracts, n-nonacosane concentration reaching 1.2 mg/g of lung tissue and 0.32 mg/g of liver tissue. It was possible to rule out a work-induced intoxication, and n-nonacosane storage appeared to be accounted for by a lifelong, heavy consumption of unpeeled apples and Brussels sprouts.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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